4-(dimethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride
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Overview
Description
4-(dimethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is a complex organic compound that features a benzamide core linked to a thiazolo-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride typically involves the construction of the thiazolo-pyridine scaffold followed by the introduction of the benzamide group. The process begins with the preparation of the thiazole ring, which is then fused with a pyridine ring through annulation reactions. The final step involves the sulfonation of the benzamide group with dimethylsulfamoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques, including automated flow reactors and microwave-assisted synthesis. These methods enhance the efficiency and yield of the compound while maintaining stringent reaction conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazolo-pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can exhibit different pharmacological properties .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory activities.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors involved in cellular processes, leading to its pharmacological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of phosphoinositide 3-kinase (PI3K) pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole): A derivative of benzamide with similar structural features.
N-(5-chloro-2-pyridinyl)-N′-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-{[(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-carbonyl)amino]cyclohexyl]oxamide: Another compound with a thiazolo-pyridine core.
Uniqueness
4-(dimethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride is unique due to its specific combination of a dimethylsulfamoyl group and a thiazolo-pyridine moiety, which imparts distinct pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2.ClH/c1-4-21-10-9-14-15(11-21)25-17(18-14)19-16(22)12-5-7-13(8-6-12)26(23,24)20(2)3;/h5-8H,4,9-11H2,1-3H3,(H,18,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNKSRLBOATTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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